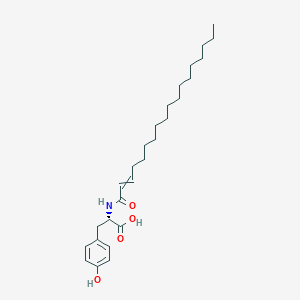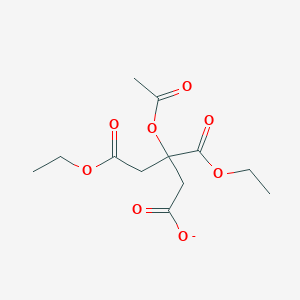
N,N,2-triethylbenzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-triethylbenzenecarbothioamide: is an organic compound with the molecular formula C13H19NS It is a derivative of benzenecarbothioamide, where the nitrogen atom is substituted with two ethyl groups and the benzene ring is substituted with an ethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-triethylbenzenecarbothioamide typically involves the reaction of benzenecarbothioamide with ethylating agents under controlled conditions. One common method is the alkylation of benzenecarbothioamide using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N,2-triethylbenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl groups on the nitrogen and benzene ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Alkyl halides, sodium hydride as base, dimethylformamide as solvent, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
N,N,2-triethylbenzenecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N,2-triethylbenzenecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
N,N-diethylbenzenecarbothioamide: Similar structure but with two ethyl groups on the nitrogen atom.
N,N-dimethylbenzenecarbothioamide: Contains two methyl groups on the nitrogen atom.
N,N-dipropylbenzenecarbothioamide: Contains two propyl groups on the nitrogen atom.
Uniqueness
N,N,2-triethylbenzenecarbothioamide is unique due to the presence of an ethyl group on the benzene ring in addition to the ethyl groups on the nitrogen atom. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
619314-51-1 |
|---|---|
Molecular Formula |
C13H19NS |
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N,N,2-triethylbenzenecarbothioamide |
InChI |
InChI=1S/C13H19NS/c1-4-11-9-7-8-10-12(11)13(15)14(5-2)6-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
CENAOEILXZJFMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(=S)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


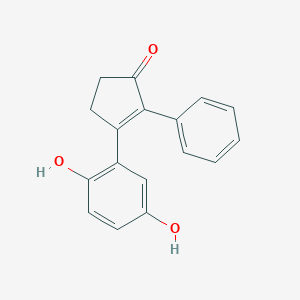


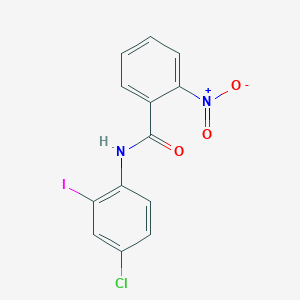

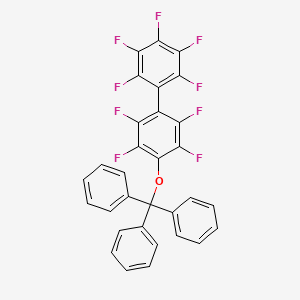

![3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B14231887.png)
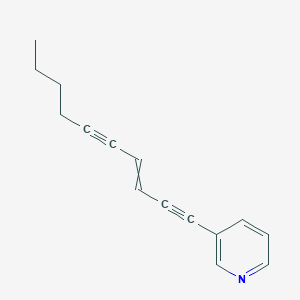
![1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}](/img/structure/B14231906.png)
![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)

